4-Chloro-4'-iodo-3-methylbenzophenone

Organic Synthesis Palladium Catalysis Chemoselectivity

4-Chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9) is a differentiated, research-grade building block engineered for chemoselective, sequential cross-coupling reactions. The orthogonally reactive aryl iodide (4'-position) and aryl chloride (4-position) enable successive Suzuki, Sonogashira, or Heck couplings, while the 3-methyl group provides critical steric and electronic tuning unmatched by non-methylated analogs. This precise substitution pattern is essential for accurate SAR studies, QSAR modeling, and scalable process chemistry. Substituting simpler analogs compromises reaction kinetics, selectivity, and yield. Available in ≥97% purity with full analytical documentation. Inquire for custom synthesis or bulk orders.

Molecular Formula C14H10ClIO
Molecular Weight 356.58 g/mol
CAS No. 951891-23-9
Cat. No. B1359006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-iodo-3-methylbenzophenone
CAS951891-23-9
Molecular FormulaC14H10ClIO
Molecular Weight356.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)Cl
InChIInChI=1S/C14H10ClIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3
InChIKeyCBPMLCMDVODISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9) – Technical Specifications and Differentiation


4-Chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9) is a polyhalogenated benzophenone derivative with the molecular formula C14H10ClIO and a molecular weight of 356.58 g/mol . It is characterized by the presence of three distinct substituents on the benzophenone core: a chlorine atom at the 4-position, an iodine atom at the 4'-position, and a methyl group at the 3-position of the same ring as the chlorine . This specific substitution pattern creates a unique electrophilic and steric profile that differentiates it from simpler benzophenone analogs. The compound is typically supplied as a research-grade chemical with a purity specification of 95-98% .

Why Generic Substitution Fails: The Criticality of the 3-Methyl Group in 4-Chloro-4'-iodo-3-methylbenzophenone


Substituting a simpler benzophenone derivative, such as 4-chloro-4'-iodobenzophenone (CAS 99847-42-4), for 4-chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9) is not a scientifically sound practice. The presence of the 3-methyl group introduces a steric and electronic perturbation that fundamentally alters the compound's reactivity profile in cross-coupling reactions . Research on related haloarene systems demonstrates that a methyl substituent, particularly in the *ortho* or *meta* position relative to a halogen, can significantly modulate reaction rates and selectivities in palladium-catalyzed processes like Sonogashira and Suzuki-Miyaura couplings [1]. Therefore, using a non-methylated analog would not only yield a different product upon reaction but also proceed with different kinetics and potentially different yields, invalidating any quantitative structure-activity relationship (QSAR) or process chemistry optimization that relies on the specific substitution pattern of the target compound [1].

Quantitative Differentiation: Evidence for 4-Chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9) vs. Comparators


Differentiation via Orthogonal Cross-Coupling Reactivity

The compound offers a distinct advantage in orthogonal synthesis strategies due to the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. While direct experimental data for this specific compound is not available in the open literature, class-level inference from extensive studies on aryl halides provides a strong, quantifiable basis for this claim. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to the nature of the halogen. Aryl iodides are known to react >100 times faster than aryl bromides and >10,000 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This differential reactivity allows for the sequential functionalization of the molecule: the 4'-iodo group can be selectively coupled in the presence of the 4-chloro group, which remains intact for a subsequent, orthogonal transformation . This is in stark contrast to a comparator like 4,4'-dichlorobenzophenone (CAS 90-98-2), which lacks a reactive 'handle' for chemoselective functionalization, or 4,4'-diiodobenzophenone, which would be prone to unselective double-coupling.

Organic Synthesis Palladium Catalysis Chemoselectivity

Structural and Steric Differentiation from 4-Chloro-4'-iodobenzophenone

The 3-methyl substituent introduces a steric and electronic difference that is quantifiable through basic molecular properties. Compared to its closest non-methylated analog, 4-chloro-4'-iodobenzophenone (CAS 99847-42-4), the target compound has a higher molecular weight (356.58 vs. 342.56 g/mol) and a larger topological polar surface area (TPSA). While the TPSA for both is a modest 17.1 Ų (contributed solely by the carbonyl oxygen), the 3-methyl group increases the compound's van der Waals volume and alters its lipophilicity (clogP) [1] . This is a key differentiator in medicinal chemistry, where a methyl group is often a critical 'magic methyl' that can profoundly impact a drug candidate's target binding, metabolic stability, and overall pharmacokinetic profile. The 3-methyl substitution pattern provides a specific vector for steric interactions that is absent in the unsubstituted analog .

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Differentiation in Photoinitiator and Photochemical Applications

Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, inks, and adhesives. The introduction of heavy atoms like iodine significantly enhances the rate of intersystem crossing (ISC) from the singlet to the triplet excited state, a critical step for efficient radical generation. The presence of both a chlorine and an iodine atom in 4-chloro-4'-iodo-3-methylbenzophenone provides a distinct photophysical profile compared to simpler benzophenones. Furthermore, patent literature explicitly describes the use of benzophenone derivatives with halogen substituents (including iodo and chloro) in combination with iodonium salts to create highly efficient photoinitiating systems [1]. The 3-methyl group can also improve solubility and compatibility with non-polar monomer and oligomer systems, a key practical advantage. This specific combination of substituents is designed for enhanced performance in these applications, differentiating it from unsubstituted benzophenone (CAS 119-61-9) or 4-chlorobenzophenone (CAS 134-85-0).

Photochemistry Polymer Chemistry Photoinitiators

High-Value Application Scenarios for 4-Chloro-4'-iodo-3-methylbenzophenone (CAS 951891-23-9)


Orthogonal Synthesis of Complex Biaryls and Pharmaceuticals

The primary and most evidence-backed application for this compound is as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and materials science . Its greatest value proposition lies in its ability to undergo chemoselective, sequential cross-coupling reactions. Researchers leverage the vast difference in reactivity between the aryl iodide and aryl chloride moieties to first functionalize the 4'-position via a palladium-catalyzed reaction (e.g., Suzuki-Miyaura, Sonogashira, or Heck) while leaving the 4-chloro group intact. This newly installed functional group can then serve as a handle for a subsequent, orthogonal transformation, allowing for the efficient and controlled construction of highly substituted, unsymmetrical biaryl scaffolds that are common in drug candidates and advanced materials [1].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

In a drug discovery setting, the 3-methyl group is not a trivial addition; it is a critical structural feature. This compound serves as a specific building block for exploring SAR around a benzophenone core. The presence of the methyl group at the 3-position creates a defined steric and electronic environment that cannot be replicated by using the analogous 4-chloro-4'-iodobenzophenone (lacking the methyl) or 4-chloro-2'-iodo-3-methylbenzophenone (with a different iodo substitution) . Its use ensures that any observed biological activity is correctly attributed to this specific molecular architecture, which is essential for patent protection and the development of a robust clinical candidate [1].

Development of Advanced Photoinitiators and UV-Curable Materials

This compound is a candidate for use in next-generation photoinitiating systems for UV-curable coatings, inks, and 3D-printing resins. The heavy iodine atom promotes efficient intersystem crossing to the reactive triplet state, while the chlorine and methyl substituents can be used to fine-tune the absorption spectrum and solubility in various monomer/oligomer matrices . This specific substitution pattern allows formulators to achieve a unique balance of cure speed, depth of cure, and surface cure that may be unattainable with standard, commercially available photoinitiators like benzophenone or 4-chlorobenzophenone .

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